molecular formula C13H17ClO B8511449 2,6-Di(propan-2-yl)benzoyl chloride CAS No. 85374-63-6

2,6-Di(propan-2-yl)benzoyl chloride

Cat. No. B8511449
CAS RN: 85374-63-6
M. Wt: 224.72 g/mol
InChI Key: XVNCRTSUAIIOKD-UHFFFAOYSA-N
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Patent
US06017905

Procedure details

A mixture of 2,6-diisopropylbenzoic acid (12.8 g, 0.062 mol), oxalyl chloride (25 mL), and dimethylformamide (2 drops) was stirred overnight at room temperature. The volatiles were removed on the rotary evaporator and the residue dried to yield an orange oil, 12.65 g, 90.9%.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:15])[CH3:14])[C:5]=1[C:6](O)=[O:7])([CH3:3])[CH3:2].C(Cl)(=O)C([Cl:19])=O>CN(C)C=O>[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:15])[CH3:14])[C:5]=1[C:6]([Cl:19])=[O:7])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=O)O)C(=CC=C1)C(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue dried
CUSTOM
Type
CUSTOM
Details
to yield an orange oil, 12.65 g, 90.9%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)C1=C(C(=O)Cl)C(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.